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Compound of Interest

Compound Name: 3-Bromo-1H-1,2,4-triazole

Cat. No.: B147057

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-1H-1,2,4-triazole

Introduction

3-Bromo-1H-1,2,4-triazole (CAS No: 7343-33-1) is a halogenated heterocyclic compound that
has emerged as a cornerstone building block in modern medicinal and agricultural chemistry.[1]
Its unique structural features—a planar, aromatic 1,2,4-triazole ring functionalized with a
reactive bromine atom—endow it with versatile chemical reactivity and significant biological
potential. This scaffold is a key component in a variety of bioactive molecules, including
antifungal agents, herbicides, and innovative anticancer therapeutics.[2][3] Notably, the 1,2,4-
triazole core is present in FDA-approved drugs such as the aromatase inhibitors letrozole and
anastrozole, used in breast cancer therapy, highlighting the scaffold's clinical significance.[3]

A thorough understanding of the physicochemical properties of 3-Bromo-1H-1,2,4-triazole is
paramount for researchers, scientists, and drug development professionals. These properties
govern its reactivity, solubility, stability, and pharmacokinetic profile, directly influencing its
handling, synthetic utility, and the biological performance of its derivatives. This guide provides
a comprehensive analysis of its core properties, supported by experimental protocols and field-
proven insights, to empower its effective application in research and development.

Caption: Molecular structure and tautomeric equilibrium of 3-Bromo-1H-1,2,4-triazole.

Part 1: Core Physicochemical Properties
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The fundamental physicochemical characteristics of 3-Bromo-1H-1,2,4-triazole are
summarized below. These parameters are critical for predicting its behavior in both chemical
reactions and biological systems.

Property Value Source(s)
Molecular Formula C2H2BrNs [11[2]
Molecular Weight 147.96 g/mol [1114]

White to light yellow crystalline
Appearance , [1][2]
solid/powder

Melting Point 187-197 °C [11[4115]
Boiling Point 295.4 °C (Predicted) [1][5]
pKa 7.84 £ 0.20 (Predicted) [2][5]
LogP (Octanol/Water) 0.57 [1]
Solubility Sparingly soluble in water [2]
Density ~2.1 g/cm?3 (Predicted) [1][5]

In-Depth Analysis of Key Properties

Structure and Tautomerism 3-Bromo-1H-1,2,4-triazole features a five-membered aromatic ring
containing three nitrogen atoms and two carbon atoms. The presence of a bromine atom at the
3-position is a key feature for its synthetic utility. Like many nitrogen-containing heterocycles, it
exhibits prototropic tautomerism. The proton can reside on different nitrogen atoms, leading to
distinct tautomeric forms. For bromo-substituted 1,2,4-triazoles, the 3-bromo-1H-1,2,4-triazole
and 5-bromo-1H-1,2,4-triazole tautomers are considered to be of similar energy.[6] The 3-
bromo-1H tautomer is the most commonly depicted form in chemical literature and databases.
Understanding this equilibrium is vital, as different tautomers can exhibit varied reactivity and
binding interactions in biological targets.

Thermal Properties The compound has a relatively high melting point, reported in the range of
187-197 °C, which is indicative of a stable, well-ordered crystalline lattice structure with
significant intermolecular interactions.[1][4][5] The predicted boiling point is high, though the
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compound may decompose upon heating.[7] Its thermal stability is an important consideration
for designing synthetic reactions, particularly those requiring elevated temperatures.

Acidity/Basicity (pKa) The predicted pKa of approximately 7.84 suggests that 3-Bromo-1H-
1,2,4-triazole is a weak acid, with the N-H proton being the most acidic site.[2] The 1,2,4-
triazole ring itself is amphoteric, capable of being protonated at a nitrogen atom in strongly
acidic conditions (pKa of the conjugate acid is ~2.45).[8][9] This property is of paramount
importance in drug development. The pKa determines the ionization state of the molecule at
physiological pH (around 7.4), which in turn influences its solubility, membrane permeability,
and ability to interact with biological targets.

Lipophilicity (LogP) The octanol-water partition coefficient (LogP) is a measure of a compound's
lipophilicity. With a LogP value of approximately 0.57, 3-Bromo-1H-1,2,4-triazole exhibits
balanced hydrophilic and lipophilic character.[1] This moderate lipophilicity is often a desirable
trait in drug candidates, as it facilitates passage through biological membranes without causing
poor aqueous solubility. This value serves as a baseline for designing derivatives with
optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Part 2: Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 3-
Bromo-1H-1,2,4-triazole.

Spectroscopy Characteristic Features

A singlet for the C5-H proton, typicall
14 NMR g p ypically

downfield. A broad singlet for the N1-H proton.

Two signals for the aromatic carbons (C3 and
C5).

13C NMR

R Spect Absorption bands for N-H stretching, C-H
ectrosco
P by stretching, and C=N/C-N ring vibrations.

A characteristic isotopic pattern for the
M Spect . molecular ion [M]* and [M+2]* in an
ass Spectrometry _ .
approximate 1:1 ratio, due to the presence of

79Br and 81Br isotopes.[10]
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Expertise in Interpretation:

e Mass Spectrometry: The most definitive initial identification often comes from mass
spectrometry. The presence of the bromine isotope pattern is a powerful diagnostic tool that
immediately confirms the presence and number of bromine atoms in the molecule.

* NMR Spectroscopy: *H NMR confirms the presence of the single proton on the triazole ring.
The chemical shift provides information about the electronic environment. The broadness of
the N-H signal is typical and its position can be solvent-dependent.

Part 3: Reactivity and Stability

Chemical Reactivity 3-Bromo-1H-1,2,4-triazole is a versatile synthetic intermediate primarily
due to two reactive sites: the C-Br bond and the N-H bond.

» C-Br Bond Reactivity: The bromine atom is a good leaving group and readily participates in
various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Chan-Evans-Lam
couplings.[3] These reactions are fundamental in medicinal chemistry for creating C-C and
C-N bonds, allowing for the facile introduction of diverse aryl, heteroaryl, or alkyl groups at
the 3-position of the triazole ring. This versatility has been exploited to build libraries of
compounds for structure-activity relationship (SAR) studies.[3]

e N-H Bond Reactivity: The acidic proton on the ring nitrogen can be deprotonated with a
suitable base, and the resulting anion can be alkylated or arylated to generate N-substituted
derivatives.

Chemical Stability The compound is generally stable under standard laboratory conditions.
However, caution is advised in reactions involving high temperatures and strong bases, as
these conditions can sometimes trigger undesirable side reactions involving the halogen
substituent.[3] It is classified as an irritant and may be harmful if swallowed, causing skin and
eye irritation.[4] Appropriate personal protective equipment should be used during handling.

Part 4: Experimental Protocols for Physicochemical
Characterization
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The following protocols are standardized methodologies for determining the key
physicochemical properties of 3-Bromo-1H-1,2,4-triazole. These protocols are designed to be
self-validating and reflect best practices in the field.

Protocol 1: Determination of Melting Point by Differential
Scanning Calorimetry (DSC)

Causality: DSC is the gold standard for melting point determination in the pharmaceutical
industry. Unlike traditional visual methods, it provides a highly accurate and reproducible
melting temperature (T_onset and T_peak). Furthermore, the shape and sharpness of the
endothermic peak offer critical information about the sample's purity; impurities typically lead to
peak broadening and a depression of the melting point.[11]

Methodology:

o Sample Preparation: Accurately weigh 1-3 mg of 3-Bromo-1H-1,2,4-triazole into a standard
aluminum DSC pan. Crimp the pan with a lid.

 Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
e Thermal Program:
o Equilibrate the cell at 25 °C.

o Ramp the temperature from 25 °C to 220 °C at a rate of 10 °C/min under a nitrogen purge
(50 mL/min).

o Data Analysis: Record the heat flow as a function of temperature. The melting point is
determined from the resulting endotherm. The onset temperature is the intersection of the
baseline with the leading edge of the peak, while the peak maximum is also recorded.
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DSC Workflow for Melting Point
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into aluminum pan

:

Crimp pan to seal

:

Load sample and reference
pans into DSC cell

:

Run thermal program
(e.g., ramp 10°C/min)

:

Analyze heat flow vs. temp data

Determine T_onset and T_peak
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Caption: Workflow for determining melting point using DSC.

Protocol 2: Determination of pKa by Potentiometric
Titration
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Causality: While computational tools provide useful pKa estimates, experimental determination
is crucial for accurate ADME modeling and for understanding pH-dependent solubility.
Potentiometric titration is a robust and direct method that measures the change in pH of a
solution upon the addition of a titrant, allowing for the precise calculation of the pKa value.[9]

Methodology:

o Sample Preparation: Prepare an aqueous solution of 3-Bromo-1H-1,2,4-triazole of known
concentration (e.g., 0.01 M). Due to its limited water solubility, a co-solvent like methanol
may be required. If so, a correction (Yasuda-Shedlovsky extrapolation) must be applied to
determine the pKa in pure water.

¢ Instrument Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).
e Titration:
o Place the sample solution in a jacketed beaker at a constant temperature (25 °C).

o Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH),
adding small, precise aliquots.

o Record the pH after each addition, allowing the reading to stabilize.

o Data Analysis: Plot the pH versus the volume of titrant added. The pKa is equal to the pH at
the half-equivalence point of the titration curve. Alternatively, use derivative plots to precisely
locate the equivalence point.
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Potentiometric Titration Workflow for pKa
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Caption: Workflow for determining pKa via potentiometric titration.

Protocol 3: Determination of LogP by the Shake-Flask
Method (OECD 107)
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Causality: The shake-flask method is the traditional and most reliable method for determining
the LogP value. It directly measures the partitioning of a compound between two immiscible
phases (n-octanol and water), providing a foundational parameter for predicting drug
absorption and distribution. Its simplicity and directness make it a self-validating system for
lipophilicity assessment.

Methodology:

e Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing
them and allowing the phases to separate overnight.

o Sample Preparation: Prepare a stock solution of 3-Bromo-1H-1,2,4-triazole in the aqueous
phase.

 Partitioning:

o In a centrifuge tube, combine a known volume of the sample solution with a known volume
of the pre-saturated n-octanol (e.g., 5 mL of each).

o Shake the mixture vigorously for 20 minutes at a constant temperature (25 °C).
o Centrifuge the mixture to ensure complete phase separation.

o Concentration Analysis: Carefully remove an aliquot from the aqueous phase. Determine the
concentration of the compound using a suitable analytical technique, such as UV-Vis
spectroscopy or HPLC.

» Calculation: The concentration in the octanol phase is determined by mass balance. The
partition coefficient (P) is the ratio of the concentration in the octanol phase to the
concentration in the aqueous phase. LogP is the base-10 logarithm of P.
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Shake-Flask Workflow for LogP
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Caption: Workflow for determining LogP via the shake-flask method.
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Conclusion

3-Bromo-1H-1,2,4-triazole is a molecule of significant strategic importance in the fields of drug
discovery and materials science. Its well-defined physicochemical properties—a stable
crystalline form, moderate lipophilicity, and weak acidity—make it an attractive starting point for
chemical synthesis. The true power of this scaffold lies in its predictable reactivity, which allows
for systematic structural modification to optimize biological activity and pharmacokinetic
properties. This guide has provided the foundational knowledge and experimental framework
necessary for researchers to confidently and effectively utilize 3-Bromo-1H-1,2,4-triazole in
their scientific endeavors. Future investigations into its solid-state chemistry, such as
polymorphism and co-crystal formation, could further unlock its potential in pharmaceutical
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [physicochemical properties of 3-Bromo-1H-1,2,4-
triazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147057#physicochemical-properties-of-3-bromo-1h-
1-2-4-triazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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